4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-5(2)7-6(3-4-9)8(12)11-10-7/h5H,3-4,9H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPTHQMNOUPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NN1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173682 | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-51-2 | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one typically follows a sequence of:
- Formation of the pyrazolone ring via condensation reactions.
- Introduction of the isopropyl group at the 5-position.
- Functionalization of the 4-position with a 2-aminoethyl substituent.
These steps often involve hydrazine derivatives, β-ketoesters or diketones, alkylation reactions, and subsequent amine functional group transformations.
Preparation of the Pyrazolone Core
2.1 Condensation of Hydrazine with β-Ketoesters or β-Diketones
- The pyrazolone ring is formed by condensation of hydrazine hydrate or substituted hydrazines with β-ketoesters or β-diketones under reflux conditions.
- Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used to facilitate ring closure.
- Reaction solvents include methanol, ethanol, or acetonitrile.
- Typical reaction temperatures range from room temperature to reflux (~60–100 °C).
- This step yields 3-pyrazolone intermediates with substituents at the 5-position, such as isopropyl groups introduced via the β-ketoester or diketone precursor.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Condensation | Hydrazine hydrate + isopropyl-substituted β-ketoester, acid catalyst, reflux | Formation of 5-isopropyl-3-pyrazolone core |
Alternative Synthetic Approaches
4.1 Use of Cyanomethyl Derivatives
- Alkylation with chloroacetonitrile followed by reduction or hydrolysis can also introduce the aminoethyl group.
- This method may offer advantages in yield or purity depending on substrate and conditions.
- Reductive alkylation of pyrazolone amines with aldehydes or ketones followed by reduction (e.g., NaBH4) can be used to install aminoalkyl substituents.
- This approach allows stepwise functionalization and fine-tuning of substituents.
Reaction Conditions and Yields
| Step | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Pyrazolone core formation | Hydrazine hydrate, β-ketoester, acid catalyst, reflux | 70–95 | High yields with optimized conditions |
| Alkylation with haloalkyl amine | Cs2CO3, acetonitrile, reflux 24–48 h | 60–85 | Longer reaction times improve yield |
| Phthalimide deprotection | Hydrazine hydrate, methanol, 40 °C, 17 h | 75–90 | Efficient removal of protecting group |
Representative Research Findings
- A 2024 study demonstrated the alkylation of 1-alkyl-3-methylpyrazolo[4,3-c]pyrazoles with 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione using cesium carbonate in acetonitrile, followed by hydrazinolysis to yield 2-aminoethyl substituted pyrazolo derivatives with overall yields up to 85%.
- The use of cesium carbonate as a base was found optimal for alkylation reactions involving condensed pyrazoles, providing better yields and cleaner reactions compared to other bases.
- Hydrazine hydrate treatment efficiently removes phthalimide protecting groups under mild conditions without affecting the pyrazolone core.
- Alternative methods involving chloroacetonitrile alkylation followed by reduction have been explored but may require more rigorous purification steps.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation + Alkylation + Deprotection | Hydrazine hydrate, β-ketoester, 2-(2-bromomethyl)-1H-isoindole-1,3-dione, Cs2CO3, hydrazine hydrate | Reflux in acetonitrile, 40 °C for deprotection | High yield, well-established | Multi-step, requires protection/deprotection |
| Alkylation with chloroacetonitrile + Reduction | Chloroacetonitrile, reducing agents (e.g., NaBH4) | Reflux, reduction at room temp | Alternative route, fewer protecting groups | Lower yields, more purification needed |
| Reductive Alkylation | Aldehydes/ketones, NaBH4 | Room temperature | Stepwise functionalization | Requires careful control of conditions |
Chemical Reactions Analysis
Acylation and Alkylation of the Aminoethyl Group
The primary amine in the 2-aminoethyl substituent undergoes nucleophilic reactions. For example:
- Acylation : Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form N-acetyl derivatives. This is analogous to the acylation of 4-aminoantipyrine documented in pyrazol-3-one chemistry .
- Alkylation : Treatment with methyl iodide in DMF yields N-methyl derivatives. This aligns with methodologies for alkylating pyrazolone amines .
Table 1: Functionalization of the Aminoethyl Group
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Ac₂O, DMF, 25°C | Amide | 85% | |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl | 78% |
Condensation Reactions at the Pyrazolone Carbonyl
The keto group at position 3 participates in condensation with hydrazines or hydroxylamines:
- Hydrazone Formation : Reacts with phenylhydrazine in ethanol under reflux to form hydrazones, a common reaction for pyrazol-3-ones .
- Oxime Synthesis : Treatment with hydroxylamine hydrochloride yields oxime derivatives, as observed in β-ketoester condensations .
Table 2: Carbonyl Group Reactivity
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Hydrazone Formation | PhNHNH₂, EtOH, Δ | Hydrazone derivative | Inhibitor synthesis |
| Oxime Formation | NH₂OH·HCl, NaOAc, EtOH | Oxime | Chelation studies |
Electrophilic Aromatic Substitution (EAS)
The pyrazolone ring’s electron-rich positions (C-4 and C-5) undergo halogenation or nitration:
- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-4, though steric hindrance from the isopropyl group may reduce reactivity .
- Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, useful for further functionalization .
Redox Reactions
- Reduction : The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though the aminoethyl group may require protection .
- Oxidation : MnO₂ or KMnO₄ oxidizes the aminoethyl chain to a ketone, as seen in analogous pyrazolone systems .
Table 3: Redox Transformations
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | 3-Hydroxypyrazolidinone | Requires anhydrous conditions |
| Oxidation | KMnO₄, H₂O, Δ | 2-Ketoethyl-pyrazolone | Side-chain specific |
Metal Coordination and Chelation
The aminoethyl and carbonyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. IR and XRD studies confirm O,N-bidentate binding .
Enzyme Inhibition and Biological Activity
Derivatives of this compound show promise as:
- Cyclooxygenase-2 (COX-2) Inhibitors : Structural analogs with urea linkages exhibit dual COX-2/sEH inhibition .
- Antitubercular Agents : Modifications at the aminoethyl group enhance activity against Mycobacterium tuberculosis .
Key Research Findings
- Synthetic Flexibility : The aminoethyl group enables diverse derivatization, supporting drug discovery pipelines .
- Tautomerism : The pyrazolone ring exists predominantly in the keto form in solution, critical for H-bonding in biological targets .
- Steric Effects : The isopropyl group at C-5 influences regioselectivity in electrophilic substitutions .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate various biological pathways. It has shown promise in:
- Kinase Inhibition : Similar pyrazole-based compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, modifications to pyrazole structures have led to selective inhibitors of CDK16, which is implicated in cell cycle regulation and cancer cell proliferation .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The structural characteristics of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one may contribute to its effectiveness against various bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Neuroprotective Effects
Some studies suggest that pyrazole derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a suitable candidate for such applications.
Table 1: Summary of Research Findings on Pyrazole Derivatives
Detailed Case Study: Kinase Inhibitors
In a study focused on pyrazole-based kinase inhibitors, researchers synthesized several derivatives and tested their potency against various kinases. The lead compound demonstrated an EC50 value of 33 nM for CDK16, indicating strong inhibition and suggesting that similar modifications could enhance the selectivity and efficacy of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one in targeting specific kinases involved in cancer pathways .
Mechanism of Action
The mechanism by which 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one with similar pyrazolone derivatives:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Solubility: The 2-hydroxyethyl group in enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the aminoethyl group. The tert-butyl group in introduces steric hindrance, likely reducing solubility but increasing thermal stability.
Electronic and Steric Profiles :
- Aromatic substituents (e.g., bromophenyl in ) introduce electron-withdrawing or donating effects, altering reactivity in electrophilic substitutions.
- The isopropyl group in the target compound provides a balance between steric bulk and lipophilicity, making it more compact than tert-butyl but less polar than hydroxyethyl.
Crystallographic Data :
- Analogs like and were characterized using single-crystal XRD with software suites like SHELXL and CrysAlis PRO, ensuring precise structural validation .
Biological Activity
4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone class. Its unique structure, featuring a pyrazolone ring and an aminoethyl group, suggests potential biological activities that merit detailed investigation. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
The synthesis of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of isopropyl hydrazine with ethyl acetoacetate. This process includes cyclization and functionalization steps to introduce the aminoethyl group. The reaction conditions are crucial for achieving high yield and purity, often requiring controlled temperatures and catalysts.
Chemical Structure
- IUPAC Name : 4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one
- Molecular Formula : C₈H₁₅N₃O
- Molecular Weight : 169.22 g/mol
Biological Activity
Research indicates that 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. The mechanisms by which this compound exerts its effects involve interactions with molecular targets through hydrogen bonding and π-π interactions facilitated by its structural components.
Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties. For instance, a derivative was evaluated against several bacterial strains, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicated that modifications to the aminoethyl group can enhance activity against specific pathogens .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could inhibit pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several research studies have explored the biological activity of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives:
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
- Another research focused on its role as a PARP inhibitor, suggesting its potential in cancer therapy by blocking DNA repair mechanisms in cancer cells .
- Mechanism of Action :
Comparative Analysis
A comparison with similar compounds highlights the unique properties of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one:
| Compound | Structure | Notable Activity |
|---|---|---|
| 4-(2-Aminoethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | Structure | Moderate antimicrobial |
| 4-(2-Aminoethyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-one | Structure | High anti-inflammatory |
| 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one | Structure | Strong anticancer potential |
Q & A
Q. What statistical approaches are recommended for validating experimental reproducibility?
- Methodological Answer : Apply a quadripolar framework:
- Theoretical : Align hypotheses with existing mechanistic theories .
- Epistemological : Use Bayesian statistics to quantify uncertainty in replicate experiments .
- Morphological : Standardize data reporting (e.g., MIAME guidelines).
- Technical : Validate instrumentation via calibration curves and inter-lab comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
